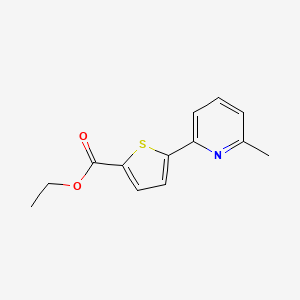

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate

Description

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted at position 5 with a 6-methylpyridin-2-yl group and at position 2 with an ethyl carboxylate ester. This structure combines the electron-rich thiophene core with a pyridine moiety, enabling diverse applications in medicinal chemistry and materials science. The methyl group on the pyridine enhances lipophilicity, while the carboxylate ester improves solubility in organic solvents, making it a versatile scaffold for further functionalization .

Properties

IUPAC Name |

ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBZCVZVYZDUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves the condensation reaction of 6-methylpyridine-2-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by the addition of ethanol to form the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium halides in polar solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Ethyl 5-(6-Chloro-3-pyridinyl)thiophene-2-carboxylate (CAS 1187163-71-8)

- Structure : Chlorine replaces the methyl group at position 6 of the pyridine ring.

- Properties: The electron-withdrawing chloro group reduces pyridine basicity compared to the methyl group, decreasing solubility in polar solvents .

- Applications : Investigated as a precursor for agrochemicals, leveraging its reactivity in nucleophilic substitution reactions .

Ethyl 5-(6-Chloropyridin-2-yl)thiophene-2-carboxylate

Replacement of Pyridine with Other Aromatic Groups

Ethyl 3-Amino-5-(4-Chlorophenyl)thiophene-2-carboxylate

- Structure : A 4-chlorophenyl group replaces the pyridine ring.

- Properties :

- Synthesis : Prepared via Gewald reaction, emphasizing the versatility of thiophene carboxylates in accommodating diverse substituents .

Ethyl 5-(Trifluoroacetyl)thiophene-2-carboxylate

Complex Heterocyclic Derivatives

Ethyl 2-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanoylamino]-4-methyl-thiophene-3-carboxylate

- Structure : Incorporates a pyrimidine-sulfanyl moiety.

- Properties :

Ethyl 5-(5-(Aminomethyl)-1H-indol-2-yl)thiophene-2-carboxylate

Comparative Data Table

Research Findings and Trends

- Synthetic Accessibility : Suzuki-Miyaura coupling is widely used for pyridinyl-thiophene conjugation, as seen in and . Chloro and methyl substituents are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Biological Activity : Pyridine-containing derivatives show enhanced enzyme inhibition (e.g., HDACs) due to hydrogen-bonding interactions, whereas phenyl analogs prioritize hydrophobic interactions .

- Thermal Stability : Methyl and chloro substituents increase melting points compared to ester-only derivatives, as observed in and .

Biological Activity

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring fused with a pyridine derivative, which contributes to its biological activity. The synthesis typically involves the condensation of 6-methylpyridine-2-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions, often using dehydrating agents like thionyl chloride or phosphorus pentachloride followed by ethanol addition to form the ethyl ester .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Bacillus subtilis | 0.0195 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound exhibits strong antibacterial activity, particularly against E. coli and B. subtilis .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell proliferation and survival.

Mechanism of Action:

- Apoptosis Induction: The compound may activate caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: It can inhibit key proteins involved in cell cycle progression, effectively halting cancer cell division.

- Inhibition of Angiogenesis: this compound may disrupt the formation of new blood vessels that tumors require for growth .

Case Studies and Research Findings

- Study on Antimicrobial Activity: A comprehensive evaluation was conducted on various derivatives of thiophene compounds, including this compound, revealing significant antimicrobial effects against multiple pathogens .

- Anticancer Efficacy Assessment: In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Pharmacokinetics and ADME Properties

Currently, detailed pharmacokinetic data for this compound is limited. However, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its therapeutic potential.

Q & A

Advanced Research Question

- Electron-withdrawing groups (e.g., 4-chlorophenyl) increase topoisomerase II inhibition by enhancing DNA intercalation .

- Ester flexibility : Ethyl esters improve membrane permeability compared to methyl, as shown in logP calculations .

- Heterocyclic fusion (e.g., tetrahydrobenzo[b]thiophene) enhances planar stacking with kinase active sites .

How can contradictions in synthetic yields between studies be reconciled?

Advanced Research Question

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMF) improve thiophosgene reactivity but may reduce selectivity .

- Catalyst loading : Phase-transfer catalysts (TBAB) at >5 mol% suppress side reactions in one-pot syntheses .

- Temperature : Reflux conditions for thiourea cyclization (80°C vs. RT) impact yield by 15–20% .

What is the thermal stability of this compound under storage and reaction conditions?

Advanced Research Question

Differential Scanning Calorimetry (DSC) shows decomposition onset at ~180°C. For long-term storage, desiccated conditions (-20°C, argon atmosphere) prevent ester hydrolysis. In reactions, temperatures >100°C in protic solvents (e.g., ethanol) risk decarboxylation, necessitating inert atmospheres .

How do computational models predict the binding affinity of this compound to biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina) with Topo II-DNA complexes identifies key interactions:

- Pyridinyl nitrogen hydrogen-bonds with DNA backbone phosphates.

- Thiophene sulfur participates in hydrophobic pockets. MD simulations (AMBER) validate stability over 100 ns trajectories .

What novel derivatives have shown promise in overcoming drug resistance?

Advanced Research Question

- Trifluoromethyl analogs : Enhance metabolic stability and P-glycoprotein evasion in resistant cell lines .

- Furan-conjugated derivatives : The 5-methylfuran moiety in Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-tetrahydrobenzo[b]thiophene-3-carboxylate improves uptake in ABCB1-overexpressing cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.